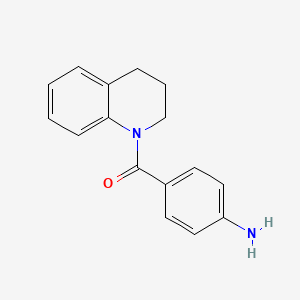

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

概述

描述

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features both an aminophenyl group and a dihydroquinolinone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-aminophenyl group directs electrophiles to the para position relative to the amino group. Key reactions include:

Nitration :

-

Conditions : HNO₃/H₂SO₄ (nitrating mixture) at 0–5°C.

-

Product : (4-Amino-3-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

-

Mechanism : The amino group activates the ring, favoring nitration at the para position. Steric hindrance from the dihydroquinoline moiety may reduce regioselectivity .

Bromination :

-

Conditions : Br₂ in acetic acid or FeBr₃ as a catalyst.

-

Product : (4-Amino-3-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

-

Yield : ~60–75% under optimized conditions.

Nucleophilic Substitution

The ketone group in the dihydroquinoline moiety participates in nucleophilic attacks:

Grignard Reaction :

-

Conditions : RMgX (R = alkyl/aryl) in anhydrous THF or Et₂O.

-

Product : Tertiary alcohol derivatives after quenching.

-

Example : Reaction with CH₃MgBr yields (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanol .

Reduction of Ketone :

-

Conditions : NaBH₄ or LiAlH₄ in ethanol or THF.

-

Product : Corresponding secondary alcohol.

-

Note : Over-reduction of the dihydroquinoline ring is avoided by controlling stoichiometry .

Condensation Reactions

The ketone group undergoes condensation with nitrogen nucleophiles:

Schiff Base Formation :

-

Conditions : Reaction with primary amines (e.g., aniline) in ethanol under reflux.

-

Product : Imine derivatives, e.g., (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanimine.

-

Catalyst : Acidic (HCl) or dehydrating agents (molecular sieves) .

Hydrazone Formation :

-

Conditions : Hydrazine hydrate in ethanol at 60°C.

-

Product : (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone hydrazone.

Oxidation-Reduction of the Dihydroquinoline Ring

The 3,4-dihydroquinoline moiety undergoes redox transformations:

Oxidation to Quinoline :

-

Conditions : KMnO₄ in acidic medium or catalytic dehydrogenation with Pd/C.

-

Product : (4-Aminophenyl)(quinolin-1-yl)methanone.

Reduction to Tetrahydroquinoline :

-

Conditions : H₂/Pd-C in ethanol under pressure.

-

Product : (4-Aminophenyl)(1,2,3,4-tetrahydroquinolin-1-yl)methanone.

-

Selectivity : Controlled by reaction time and catalyst loading .

Cycloaddition and Annulation Reactions

The compound participates in ring-forming reactions:

Povarov Reaction :

-

Conditions : BF₃·Et₂O catalysis in DMSO at 90°C.

-

Product : Polycyclic quinoline derivatives via formal [4+2] cycloaddition.

-

Example : Reaction with enaminones yields fused quinoline systems .

Aza-Michael Addition :

-

Conditions : Base-mediated reaction with α,β-unsaturated carbonyl compounds.

-

Product : Functionalized tetrahydroquinoline analogs.

-

Mechanism : The dihydroquinoline nitrogen acts as a nucleophile .

Functional Group Interconversion

Amino Group Derivatization :

科学研究应用

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The structural features of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis.

- Case Study : A study demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens. Its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis makes it a candidate for further development in antimicrobial therapies.

- Research Findings : In vitro studies have reported that similar quinoline derivatives exhibit broad-spectrum antibacterial activity, making them suitable for addressing antibiotic resistance issues.

Skin Care Products

The compound's antioxidant properties may be leveraged in cosmetic formulations aimed at skin rejuvenation and anti-aging effects. Its incorporation into creams and serums could enhance skin hydration and elasticity.

- Study Insights : A review on cosmetic formulation principles highlighted the importance of active ingredients like this compound in promoting skin health through their biochemical interactions with skin cells.

Summary of Applications

作用机制

The mechanism of action of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the dihydroquinolinone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

相似化合物的比较

Similar Compounds

- (4-aminophenyl)(2,3-dihydroquinolin-1(2H)-yl)methanone

- (4-aminophenyl)(3,4-dihydroisoquinolin-1(2H)-yl)methanone

- (4-aminophenyl)(3,4-dihydroquinolin-2(1H)-yl)methanone

Uniqueness

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the specific positioning of the aminophenyl and dihydroquinolinone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : (4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

- Molecular Formula : C₁₆H₁₆N₂O

- Molecular Weight : 252.32 g/mol

- CAS Number : 137975-18-9

Synthesis Methods

The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base like triethylamine. The reaction is performed under an inert atmosphere and heated to ensure complete conversion. Alternative methods may include continuous flow reactors for industrial applications to enhance yield and efficiency .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with enzymes and receptors.

- Hydrophobic Interactions : The dihydroquinolinone moiety can fit into hydrophobic pockets of proteins, modulating their activity.

These interactions suggest potential applications in drug development, particularly as enzyme inhibitors or receptor modulators .

Pharmacological Properties

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antibacterial agents.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated a series of quinoline derivatives showing selective inhibition of CDK4 over CDK2 and CDK1. |

| Study 2 | Reported on the synthesis and evaluation of hybrid compounds demonstrating potent AChE inhibition and neuroprotective properties. |

| Study 3 | Discussed various derivatives with significant anticancer and antibacterial activities, highlighting structure–activity relationships (SAR). |

属性

IUPAC Name |

(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYCNMIZJOEZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388086 | |

| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137975-18-9 | |

| Record name | (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。